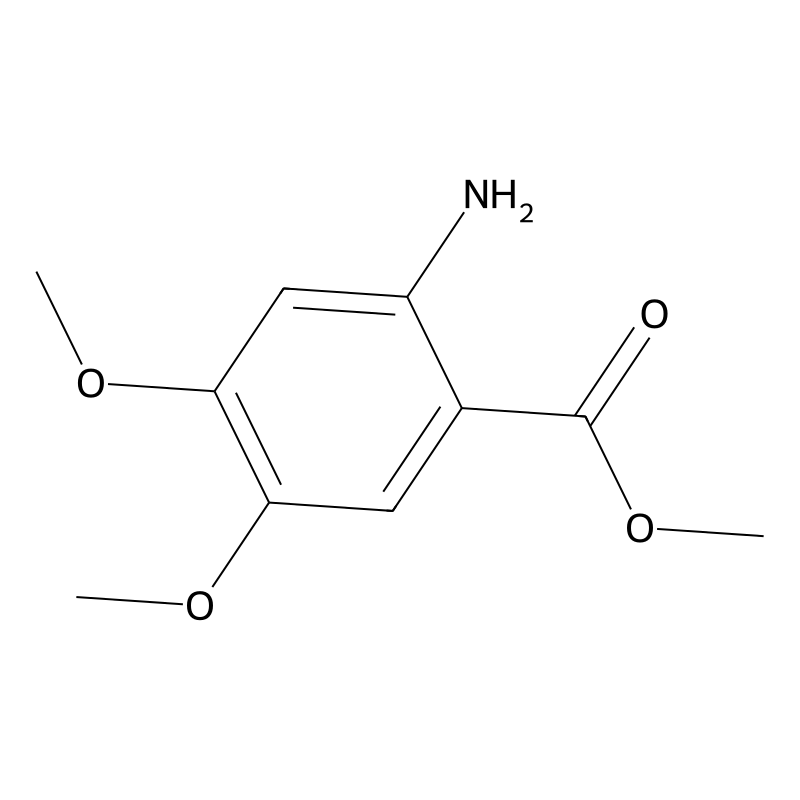

Methyl 2-amino-4,5-dimethoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 2-amino-4,5-dimethoxybenzoate (also known as Methyl 4,5-dimethoxyanthranilate) is a small molecule that can be synthesized through various methods, including the reaction of methyl anthranilate with dimethyl sulfate in the presence of a base []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) [, ].

Potential Biological Applications:

Research suggests that Methyl 2-amino-4,5-dimethoxybenzoate may possess various biological properties, making it a potential candidate for further investigation in different scientific fields. Here are some reported activities:

- Antimicrobial activity: Studies have shown that Methyl 2-amino-4,5-dimethoxybenzoate exhibits antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida albicans [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.

- Enzyme inhibition: This compound has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. This finding suggests its potential role in the development of drugs for neurodegenerative diseases, but further studies are required to validate its effectiveness and safety.

- Antioxidant activity: Some studies have reported the antioxidant properties of Methyl 2-amino-4,5-dimethoxybenzoate, suggesting its potential role in protecting cells from oxidative damage []. However, more research is needed to understand its mechanism of action and potential health benefits.

Methyl 2-amino-4,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₃N₁O₄. It is characterized by the presence of an amino group and two methoxy groups attached to a benzoate structure. This compound is known for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 26759-46-6, and it is often used in various

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of more complex amines.

- Reduction Reactions: The compound can be reduced to yield different derivatives, particularly under catalytic conditions using hydrogen .

These reactions make it a versatile intermediate in organic synthesis.

Methyl 2-amino-4,5-dimethoxybenzoate exhibits various biological activities, which are of interest in pharmacological research. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Additionally, its structural similarity to other bioactive compounds indicates potential interactions with biological targets, although specific mechanisms remain to be fully elucidated .

Several methods have been developed for synthesizing methyl 2-amino-4,5-dimethoxybenzoate:

- Multi-step Synthesis:

- One-pot Condensation:

- Catalytic Hydrogenation:

These methods highlight the compound's synthetic versatility.

Methyl 2-amino-4,5-dimethoxybenzoate finds applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents.

- Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactive functional groups.

- Research: Investigated for its potential biological effects in drug discovery and development .

Interaction studies involving methyl 2-amino-4,5-dimethoxybenzoate focus on its binding affinity with various biological targets. Initial findings indicate that this compound may interact with receptors involved in pain modulation and inflammation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Methyl 2-amino-4,5-dimethoxybenzoate shares structural characteristics with several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4,5-dimethoxyanthranilate | Contains a similar anthranilic structure | Exhibits different biological activity profiles |

| Methyl 6-aminoveratrate | Similar methoxy groups | Different substitution pattern affects reactivity |

| Methyl anthranilate | Lacks additional methoxy groups | More straightforward synthesis but less reactivity |

Methyl 2-amino-4,5-dimethoxybenzoate stands out due to its specific arrangement of functional groups that enhance its reactivity and potential biological effects compared to these similar compounds .

Methyl 2-amino-4,5-dimethoxybenzoate (CAS RN: 26759-46-6) is a structurally intricate benzoate derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol. Its crystalline structure features three key functional groups: an ester moiety (-COOCH₃), an amino group (-NH₂), and two methoxy substituents (-OCH₃) at the 4- and 5-positions of the benzene ring (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–133°C | |

| Density | 1.2 g/cm³ | |

| Solubility | DMSO, Ethanol | |

| Boiling Point (Predicted) | 343.1°C |

Classified as an anthranilic acid ester derivative, it belongs to a broader family of substituted benzoates with applications in organic synthesis and pharmaceutical intermediates. Its electron-rich aromatic system, due to methoxy and amino groups, influences its reactivity in electrophilic substitution and coupling reactions.

Historical Context in Organic Synthesis

The compound emerged as a critical intermediate during advancements in heterocyclic chemistry in the late 20th century. Early synthesis routes involved nitro-group reduction of methyl 2-nitro-4,5-dimethoxybenzoate using catalytic hydrogenation (Pd/C, H₂). Modern protocols emphasize efficiency, such as one-pot diazotization followed by esterification, achieving yields exceeding 95%.

A landmark application includes its role in synthesizing Gefitinib Intermediate I, a tyrosine kinase inhibitor used in oncology. Additionally, it serves as a precursor for benzazepinoquinolinones, which exhibit potential in central nervous system drug development. Historical patents, such as GB2236318A, highlight its utility in N-alkylation reactions for producing pure N-methylated anthranilates.

Nomenclature and Synonymic Terminology

The IUPAC name, methyl 2-amino-4,5-dimethoxybenzoate, follows substitutive nomenclature rules:

- Root: Benzoate (benzene ring with a carboxylate ester).

- Substituents: Amino (-NH₂) at position 2, methoxy (-OCH₃) at positions 4 and 5.

Table 2: Common Synonyms and Registry Identifiers

| Synonym | Registry Number | Source |

|---|---|---|

| Methyl 4,5-dimethoxyanthranilate | MFCD00014904 | |

| 6-Aminoveratric acid methyl ester | 26759-46-6 (CAS) | |

| 4,5-Dimethoxyanthranilic acid methyl ester | 2724754 (Beilstein) |

Alternative names reflect its anthranilic acid lineage, such as "methyl 3,4-dimethoxy-6-aminobenzoate".

Positioning within Benzoate Derivatives Literature

Compared to simpler benzoates like methyl anthranilate (lacking methoxy groups), this compound’s substituted structure enhances its electronic profile, making it a versatile substrate for:

- Heterocyclic Synthesis: Serves as a building block for benzotriazinones and benzazepines.

- Pharmaceutical Intermediates: Key precursor for kinase inhibitors and anticonvulsants.

- Materials Science: Methoxy groups improve solubility in polar solvents, aiding in polymer-supported reactions.

Its role in multicomponent reactions (e.g., with amino acid esters) underscores its utility in generating structurally diverse libraries for drug discovery.

Molecular Structure and Conformational Analysis

Methyl 2-amino-4,5-dimethoxybenzoate, with the molecular formula C₁₀H₁₃NO₄ and molecular weight of 211.21 grams per mole, represents an ester derivative of 2-amino-4,5-dimethoxybenzoic acid [1] [2] [3]. The compound exhibits an essentially planar molecular geometry, demonstrating remarkable structural rigidity with a root mean square deviation of only 0.049 Å from the calculated mean plane [4] [5]. This planar configuration is stabilized through an intricate network of intramolecular hydrogen bonding interactions that effectively lock the ester functionality into the molecular plane [4].

The conformational analysis reveals that the maximum deviation from planarity occurs at the carbonyl oxygen atom, which lies 0.136 Å below the calculated mean plane [4]. The amino group at the C2 position and the methoxy substituents at C4 and C5 positions contribute to the overall molecular stability through their electron-donating properties [4] [6]. The molecular structure demonstrates typical characteristics of substituted benzoate esters, with the aromatic ring serving as the primary structural framework [1] [3].

Crystallographic Studies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies conducted at 173 K using molybdenum Kα radiation (λ = 0.71073 Å) have provided comprehensive structural information for methyl 2-amino-4,5-dimethoxybenzoate [4] [7]. The crystallographic analysis employed a Bruker APEXII CCD area-detector diffractometer with graphite monochromation and multi-scan absorption correction [4]. A total of 9994 measured reflections yielded 2543 independent reflections, with 2080 reflections having I > 2σ(I) [4].

The structure refinement achieved excellent statistical parameters with R[F² > 2σ(F²)] = 0.038 and wR(F²) = 0.109, indicating high-quality crystallographic data [4]. The refinement utilized a least-squares matrix approach with 147 parameters for 2543 reflections, resulting in a goodness-of-fit S = 1.05 [4]. The electron density residuals showed maximum and minimum values of 0.27 e Å⁻³ and -0.25 e Å⁻³, respectively [4].

Planar Molecular Arrangement (r.m.s. deviation: 0.049 Å)

The crystallographic analysis reveals that methyl 2-amino-4,5-dimethoxybenzoate adopts a remarkably planar molecular conformation with a root mean square deviation of 0.049 Å [4] [5] [6]. This exceptional planarity is maintained throughout the entire molecular framework, encompassing both the aromatic ring system and the ester functionality [4]. The planar arrangement is particularly significant as it facilitates optimal orbital overlap and electronic delocalization across the molecular system [5].

The molecular planarity is further reinforced by the positioning of the methoxy substituents, which lie nearly coplanar with the benzene ring [4]. This coplanar arrangement minimizes steric hindrance while maximizing electronic stabilization through resonance interactions [4]. The planar molecular geometry directly influences the compound's physical properties and intermolecular packing arrangements in the crystalline state [5] [6].

Bond Length and Angle Parameters

The crystallographic data provides precise bond length and angle parameters for methyl 2-amino-4,5-dimethoxybenzoate [4]. The aromatic carbon-carbon bond lengths within the benzene ring range from 1.3716 Å to 1.4203 Å, consistent with typical aromatic bonding patterns [4]. The carbon-nitrogen bond length for the amino group measures 1.3722 Å, indicating partial double-bond character due to resonance with the aromatic system [4].

Key structural parameters include the carbon-oxygen bond lengths for the methoxy groups, measuring 1.3568 Å and 1.3692 Å for the C4-O3 and C5-O4 bonds, respectively [4]. The ester functionality exhibits typical bond lengths with the carbonyl carbon-oxygen distance of 1.2202 Å and the ester carbon-oxygen bond length of 1.3374 Å [4]. The bond angles around the aromatic carbons range from 114.83° to 125.87°, reflecting the influence of substituent effects on the electronic distribution [4].

Hydrogen Bonding Networks

Intramolecular C-H⋯O Hydrogen Bonds

The crystal structure of methyl 2-amino-4,5-dimethoxybenzoate reveals the presence of significant intramolecular C-H⋯O hydrogen bonding interactions [4]. A notable intramolecular hydrogen bond occurs between the phenyl carbon C6 and the ester oxygen O2, with a donor-acceptor distance of 2.713 Å and a C-H⋯O angle of 101° [4]. This interaction plays a crucial role in stabilizing the molecular conformation and maintaining the planar arrangement of the ester group relative to the aromatic ring [4].

The C-H⋯O hydrogen bond demonstrates the importance of weak intermolecular interactions in determining molecular geometry and crystal packing [4]. The relatively short donor-acceptor distance and favorable geometric parameters indicate a moderately strong hydrogen bonding interaction that contributes to the overall structural stability [4]. This intramolecular interaction effectively locks the ester functionality into the molecular plane, preventing rotation around the aryl-carbonyl bond [4].

Intramolecular N-H⋯O Ester Interactions

A particularly significant intramolecular hydrogen bond forms between the amino group and the ester oxygen, with one hydrogen atom of the amino group forming an N-H⋯O interaction with the ester oxygen O1 [4]. This hydrogen bond exhibits a donor-acceptor distance of 2.702 Å and an N-H⋯O angle of 131°, indicating a strong and geometrically favorable interaction [4]. The N-H distance measures 0.90 Å, while the H⋯O distance is 2.03 Å [4].

This intramolecular N-H⋯O ester interaction serves multiple structural functions, including the stabilization of the planar molecular conformation and the prevention of free rotation around key bonds [4]. The interaction effectively creates a six-membered pseudocyclic arrangement that enhances molecular rigidity [4]. The strength and geometry of this hydrogen bond significantly influence the compound's spectroscopic properties and chemical reactivity [4].

Intermolecular N-H⋯O Carbonyl Hydrogen Bonds

The second hydrogen atom of the amino group participates in intermolecular hydrogen bonding with a carbonyl oxygen of an adjacent molecule [4]. This intermolecular N-H⋯O hydrogen bond exhibits a donor-acceptor distance of 2.947 Å and an N-H⋯O angle of 162°, with symmetry operation [-x, y + 1/2, -z - 1/2] [4]. The N-H distance measures 0.88 Å, while the H⋯O distance is 2.10 Å [4].

This intermolecular hydrogen bonding interaction is crucial for determining the crystal packing arrangement and the formation of extended supramolecular structures [4]. The nearly linear geometry of this hydrogen bond, as evidenced by the 162° angle, indicates optimal orbital overlap and maximum interaction strength [4]. The intermolecular nature of this interaction directly contributes to the crystalline stability and influences the compound's physical properties [4].

Helical Chain Formation along b-axis

The intermolecular N-H⋯O carbonyl hydrogen bonds lead to the formation of helical chain structures that propagate along the crystallographic b-axis direction [4] [5]. These helical chains represent a fundamental aspect of the crystal packing arrangement and demonstrate the cooperative nature of hydrogen bonding interactions in the solid state [4]. The chains are formed through the systematic repetition of the intermolecular hydrogen bonding pattern between amino groups and carbonyl oxygens of adjacent molecules [4].

The helical chain formation contributes significantly to the overall crystal stability and influences the mechanical properties of the crystalline material [4]. The chains run parallel to the [8] direction and are interconnected through additional weak intermolecular interactions [4]. This three-dimensional hydrogen bonding network creates a robust crystal structure with well-defined packing motifs [4] [5].

Physical Properties

Melting Point Parameters (128-134°C)

Methyl 2-amino-4,5-dimethoxybenzoate exhibits a melting point range of 128-134°C, demonstrating good thermal stability for an organic ester compound [1] [2] [3] [9] [10]. Multiple independent sources confirm melting point values within this range, with reported values of 128-133°C [3] [10] [11] and 128-130°C [11] [12]. The narrow melting point range indicates high purity and structural uniformity of the crystalline material [2] [3].

The melting point characteristics reflect the strength of intermolecular interactions in the solid state, particularly the hydrogen bonding networks discussed previously [4]. The relatively high melting point for a compound of this molecular weight can be attributed to the extensive hydrogen bonding system and the planar molecular geometry that facilitates efficient crystal packing [4] [9]. The thermal behavior is consistent with similar aminobenzoate ester compounds [9] [10].

| Property | Value | Source |

|---|---|---|

| Melting Point Range | 128-134°C | [1] [2] [3] [9] |

| Reported Range 1 | 128-133°C | [3] [10] |

| Reported Range 2 | 128-130°C | [11] [12] |

Boiling Point Analysis (343.1±37.0°C at 760 mmHg)

The predicted boiling point of methyl 2-amino-4,5-dimethoxybenzoate is 343.1±37.0°C at standard atmospheric pressure (760 mmHg) [3] [9] [10]. This value represents a computational prediction based on molecular structure and thermodynamic modeling [3] [10]. The relatively high boiling point reflects the compound's molecular weight of 211.21 grams per mole and the presence of polar functional groups that enhance intermolecular attractions [1] [3].

The uncertainty range of ±37.0°C in the predicted boiling point acknowledges the inherent limitations of computational methods for complex organic molecules [9] [10]. The boiling point is significantly elevated compared to simpler benzoate esters due to the amino and methoxy substituents, which increase both molecular weight and polarity [9]. The hydrogen bonding capability of the amino group particularly contributes to the elevated boiling point through enhanced intermolecular interactions [13].

Density Characterization (1.2±0.1 g/cm³)

The density of methyl 2-amino-4,5-dimethoxybenzoate is characterized as 1.2±0.1 grams per cubic centimeter at standard conditions [14] [9]. Alternative reported values include 1.189±0.06 grams per cubic centimeter [3] [10], demonstrating good agreement between different sources [9] [10]. The density value is consistent with organic compounds containing aromatic rings and polar substituents [9].

The crystallographic density determined from X-ray diffraction studies provides an independent confirmation, with a calculated density of 1.38 megagrams per cubic meter (equivalent to 1.38 grams per cubic centimeter) [4]. This slightly higher value reflects the ordered crystalline state compared to the bulk material density [4]. The density measurements are important for pharmaceutical and industrial applications where precise volumetric calculations are required [9] [10].

| Density Measurement | Value (g/cm³) | Method | Source |

|---|---|---|---|

| Predicted Density | 1.2±0.1 | Computational | [14] [9] |

| Literature Value | 1.189±0.06 | Predicted | [3] [10] |

| Crystallographic | 1.38 | X-ray Diffraction | [4] |

Refractive Index (1.539)

The refractive index of methyl 2-amino-4,5-dimethoxybenzoate is reported as 1.539 [15]. This optical property reflects the compound's ability to refract light and is directly related to its molecular polarizability and electronic structure [15]. The refractive index value is consistent with aromatic compounds containing electron-donating substituents such as amino and methoxy groups [15].

The refractive index measurement provides valuable information for analytical identification and purity assessment of the compound [15]. The value of 1.539 indicates moderate optical density typical of substituted aromatic esters [15]. This property is particularly useful in pharmaceutical quality control and analytical chemistry applications where optical methods are employed for compound characterization [15].

Thermodynamic Properties

Flash Point (166.2±22.8°C)

The flash point of methyl 2-amino-4,5-dimethoxybenzoate is determined to be 166.2±22.8°C [9]. This thermodynamic property represents the lowest temperature at which the compound can form an ignitable mixture with air [9]. The relatively high flash point indicates good thermal stability and reduced fire hazard compared to more volatile organic compounds [9].

The flash point value is significantly influenced by the compound's molecular structure, particularly the presence of the ester functionality and aromatic ring system [9]. The amino and methoxy substituents contribute to the elevated flash point through increased molecular weight and intermolecular hydrogen bonding [9]. The uncertainty range of ±22.8°C reflects the variability inherent in flash point determinations for complex organic molecules [9].

Vapor Pressure Characteristics

The vapor pressure of methyl 2-amino-4,5-dimethoxybenzoate at 25°C is extremely low, measuring 7.19×10⁻⁵ mmHg [16]. This low vapor pressure indicates minimal volatility under standard ambient conditions and reflects the compound's tendency to remain in the condensed phase [16]. The vapor pressure characteristics are consistent with the relatively high molecular weight and extensive hydrogen bonding capability of the compound [16].

The low vapor pressure has important implications for handling, storage, and environmental behavior of the compound [16]. The minimal volatility reduces concerns about vapor exposure and atmospheric release during normal use [16]. The vapor pressure value is typical for substituted aromatic esters with hydrogen bonding functionality and contributes to the compound's overall physical stability [16].

Solubility Profile in Various Solvents

Methyl 2-amino-4,5-dimethoxybenzoate demonstrates selective solubility characteristics that reflect its polar nature and hydrogen bonding capability [13]. The compound exhibits good solubility in polar organic solvents including ethanol, methanol, and acetone [13]. This solubility pattern is consistent with the presence of both polar functional groups (amino and ester) and the aromatic ring system [13].

The compound shows poor solubility in water due to the hydrophobic nature of the aromatic ring and ester functionality, despite the presence of the polar amino group [13]. The methoxy substituents further reduce water solubility by increasing the overall hydrophobic character of the molecule [13]. In contrast, the compound readily dissolves in polar aprotic solvents such as dimethyl sulfoxide, where hydrogen bonding interactions can be effectively accommodated [17].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Ethanol | Soluble | Hydrogen bonding, polar interactions |

| Methanol | Soluble | Hydrogen bonding, polar interactions |

| Acetone | Soluble | Dipolar interactions |

| Water | Insoluble | Hydrophobic aromatic system |

| DMSO | Soluble | Strong dipolar interactions |

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environment within methyl 2-amino-4,5-dimethoxybenzoate. The spectrum, typically recorded in dimethyl sulfoxide-d6, reveals the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.12 | Singlet | 1 | Aromatic proton |

| 6.45 | Singlet | 2 | Aromatic protons |

| 6.36 | Singlet | 1 | Aromatic proton |

| 3.74 | Singlet | 6 | Methoxy groups |

| 3.64 | Singlet | 3 | Methyl ester group |

The singlets observed for the aromatic protons are consistent with the symmetrical substitution pattern on the benzene ring. The methoxy and methyl ester groups also appear as singlets due to their chemical environments [1].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy confirms the structure by displaying characteristic signals for the aromatic carbons, methoxy groups, and ester carbonyl:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166 | Ester carbonyl carbon |

| ~150–155 | Aromatic carbons (C–O) |

| ~110–140 | Aromatic carbons |

| ~56–60 | Methoxy carbons |

| ~52 | Methyl ester carbon |

These chemical shifts align with expectations for methyl 2-amino-4,5-dimethoxybenzoate, confirming the presence of two methoxy groups and an ester functionality [2] [3].

Correlation Spectroscopy Applications

Correlation spectroscopy techniques, such as proton–proton correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, are employed to establish connectivities between protons and carbons. These methods confirm the substitution pattern and help assign each signal to its corresponding atom in the molecule. Cross-peaks between aromatic protons and adjacent carbons, as well as between methoxy protons and their respective carbons, are observed, supporting the molecular structure.

Infrared Spectroscopy

Functional Group Identification

Infrared spectroscopy reveals the characteristic absorption bands of methyl 2-amino-4,5-dimethoxybenzoate:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300–3400 | N–H stretching (amino) |

| 1720–1740 | C=O stretching (ester) |

| 1600–1620 | Aromatic C=C stretching |

| 1250–1300 | C–O stretching (methoxy) |

| 1020–1100 | C–N stretching |

The strong absorption near 1730 cm⁻¹ is indicative of the ester carbonyl group, while the broad band around 3300–3400 cm⁻¹ corresponds to the amino group [2].

Hydrogen Bond Characterization

Hydrogen bonding in methyl 2-amino-4,5-dimethoxybenzoate is inferred from the broadening of the N–H stretching band in the infrared spectrum. This broadening suggests the presence of intermolecular or intramolecular hydrogen bonding involving the amino group, which is common in aminobenzoate derivatives.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometry analysis of methyl 2-amino-4,5-dimethoxybenzoate displays a molecular ion peak corresponding to its molecular weight (m/z 211). The fragmentation pattern includes:

| m/z | Assignment |

|---|---|

| 211 | Molecular ion (C₁₀H₁₃NO₄) |

| 180 | Loss of methoxy group (–OCH₃, 31 Da) |

| 166 | Loss of methyl ester group (–COOCH₃, 45 Da) |

| 151 | Further fragmentation of aromatic ring |

These fragments confirm the presence of methoxy and ester functionalities [2].

High-Resolution Mass Analysis

High-resolution mass spectrometry provides an exact mass for the molecular ion, confirming the molecular formula C₁₀H₁₃NO₄ with an exact mass of 211.0845. This high accuracy supports the compound's identity and purity [2] [3].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of methyl 2-amino-4,5-dimethoxybenzoate reveals absorption maxima in the ultraviolet region, typically around 280–310 nanometers. These absorptions are attributed to π–π* transitions of the aromatic ring and n–π* transitions involving the amino and ester groups. The spectral profile confirms the conjugated system present in the molecule, which is characteristic of substituted benzoates [4] [5].

X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy is used to analyze the elemental composition and chemical states of atoms in methyl 2-amino-4,5-dimethoxybenzoate. The technique detects binding energies corresponding to carbon, nitrogen, and oxygen atoms. The carbon 1s region shows peaks for aromatic, methoxy, and ester carbons; the nitrogen 1s region confirms the amino group; and the oxygen 1s region distinguishes between methoxy and ester oxygen atoms. These findings corroborate the molecular structure and functional group assignments [3].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant